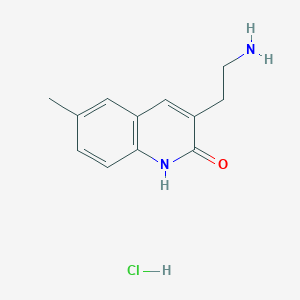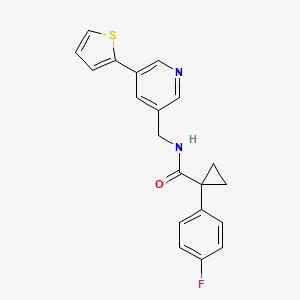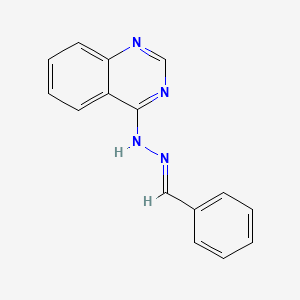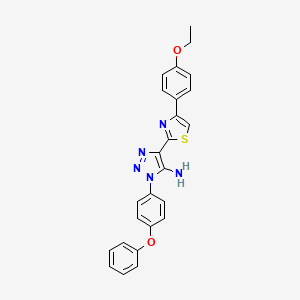
N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamide, also known as benzoxazinorhodanine, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
作用機序
The mechanism of action of N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamidehodanine is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with various enzymes and proteins in the body.
Biochemical and Physiological Effects:
Benzoxazinorhodanine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and inhibit the activity of certain enzymes involved in viral replication. In agricultural applications, it has been shown to inhibit the growth of weeds and pests. However, further studies are needed to fully understand its effects on the human body.
実験室実験の利点と制限
Benzoxazinorhodanine has several advantages for lab experiments, including its ease of synthesis, low cost, and potential for use in various fields. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamidehodanine. These include:
1. Further studies to elucidate its mechanism of action and potential therapeutic applications in cancer, viral infections, and other diseases.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Investigation of its potential use as a natural herbicide and insecticide in agriculture.
4. Development of new materials based on N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamidehodanine for use in optoelectronic devices and other applications.
Conclusion:
Benzoxazinorhodanine is a promising compound with potential applications in various fields. Its ease of synthesis, low cost, and potential for use in various applications make it an attractive target for further research and development. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
合成法
The synthesis of N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamidehodanine involves the reaction of 2-amino-5-methylthiophene-3-carboxamide with 2-cyano-3-(2-methylthio-5-nitrophenyl)acrylic acid in the presence of a base. The resulting product is then subjected to a cyclization reaction to form the final compound.
科学的研究の応用
Benzoxazinorhodanine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In agriculture, it has been studied for its potential use as a natural herbicide and insecticide. In material science, it has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes.
特性
IUPAC Name |
N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-14(20)19-12-8-10(5-6-13(12)22-9)18-15(21)11-4-3-7-17-16(11)23-2/h3-9H,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNDXVLERLLXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987132.png)
![2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B2987134.png)

![1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione](/img/structure/B2987136.png)
![3-[(4-Bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide](/img/structure/B2987139.png)
![[4-(2,4-Dichlorophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-phenyldiazene](/img/structure/B2987140.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2987144.png)


![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987149.png)
![3-(2-chloro-6-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2987150.png)


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987155.png)